Bromine Content & Electrophilic Site Density: A Critical Differentiator for Polymer Building Blocks
The compound possesses a higher density of reactive electrophilic sites compared to its close analog, 2,3-bis(bromomethyl)-1,3-butadiene. This difference is quantifiable by bromine content, which directly correlates with potential crosslinking density or dendrimer branching functionality. Higher bromine content in a small molecule building block is a key specification for applications requiring a high degree of functionalization, such as in flame-retardant materials or high-density polymer networks .
| Evidence Dimension | Bromine Content (Weight %) |
|---|---|
| Target Compound Data | 79.95% Br |
| Comparator Or Baseline | 2,3-Bis(bromomethyl)-1,3-butadiene: 66.56% Br |
| Quantified Difference | +13.39 percentage points (absolute) |
| Conditions | Theoretical calculation based on molecular formula C6H8Br4 (MW 399.74) vs. C6H8Br2 (MW 239.94). |
Why This Matters
Higher bromine content directly translates to greater flame-retardant efficiency per unit mass and a higher degree of potential functionalization in polymer synthesis.
